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5-Methyl-4-hexenoic acid

Flavor Chemistry Olfactory Analysis Sensory Science

5-Methyl-4-hexenoic acid (CAS 5636-65-7) is a medium-chain unsaturated fatty acid with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol. It is a colorless to pale yellow liquid with a characteristic odor profile described as fatty, fruity, and cheese-like.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 5636-65-7
Cat. No. B1590576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-4-hexenoic acid
CAS5636-65-7
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC(=CCCC(=O)O)C
InChIInChI=1S/C7H12O2/c1-6(2)4-3-5-7(8)9/h4H,3,5H2,1-2H3,(H,8,9)
InChIKeyYJJLHGCCADOOPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-4-hexenoic Acid (CAS 5636-65-7): Procurement and Differentiation Guide for Flavor, Fragrance, and Pharmaceutical Intermediates


5-Methyl-4-hexenoic acid (CAS 5636-65-7) is a medium-chain unsaturated fatty acid with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . It is a colorless to pale yellow liquid with a characteristic odor profile described as fatty, fruity, and cheese-like . This compound is primarily employed as a flavor and fragrance ingredient, imparting natural fruit and dairy notes to food, beverage, and personal care products . It also serves as a versatile building block in the synthesis of terpenes and pharmaceutical intermediates, including those used in cholesterol-lowering drugs, antibiotics, and antihistamines .

5-Methyl-4-hexenoic Acid vs. Generic Hexenoic Acids: Why Structural Precision Dictates Flavor Profile and Reactivity


The hexenoic acid family encompasses a range of isomers (e.g., 3-hexenoic acid, 4-hexenoic acid) that share the same core carbon count but exhibit profound differences in odor character and potency. For instance, (E)-3-hexenoic acid is known for its low odor threshold in air and a sweaty, plastic-like aroma [1], while trans-4-hexenoic acid is a key impact compound in fermented cucumber brine with a distinct silage-like, green note [2]. In contrast, 5-methyl-4-hexenoic acid, with a methyl branch at the 5-position, shifts the sensory profile toward fatty, fruity, and cheesy notes, making it uniquely suited for dairy and fruit flavor applications . Furthermore, the presence and position of the double bond and methyl group directly influence the compound's reactivity as a synthetic intermediate, particularly in terpene synthesis pathways . Therefore, substituting 5-methyl-4-hexenoic acid with an unsubstituted hexenoic acid or a differently substituted isomer will result in a quantifiably different sensory and chemical outcome, as detailed in the evidence below.

Quantitative Differentiation Guide: 5-Methyl-4-hexenoic Acid vs. In-Class Analogs


Comparative Odor Character: Distinct Fatty/Fruity Profile vs. Grassy/Sweaty Hexenoic Acid Isomers

5-Methyl-4-hexenoic acid is characterized by a fatty, fruity, and cheese-like odor . In contrast, unsubstituted (E)-3-hexenoic acid exhibits a sweaty, plastic-like odor, with its odor qualities changing successively from sweaty to plastic-like to waxy within the homologous series [1]. trans-4-Hexenoic acid, another unsubstituted isomer, is described as having a silage-like, green aroma characteristic of fermented cucumber brine [2]. The methyl substitution at the 5-position in the target compound directly modifies the olfactory receptor binding and perceived aroma, shifting the profile away from the green/grassy/sweaty notes of the parent acids toward a dairy and fruit complex.

Flavor Chemistry Olfactory Analysis Sensory Science

Comparative Physical Property: Boiling Point Differentiation from Unsubstituted Hexenoic Acids

The introduction of a methyl group significantly alters the physical properties of the molecule, impacting distillation and purification processes. 5-Methyl-4-hexenoic acid has a reported boiling point of 217.0±0.0 °C at 760 mmHg . In comparison, the unsubstituted 5-hexenoic acid (CAS 1577-22-6) exhibits a boiling point of 203-204 °C at 760 mmHg . Similarly, (E)-4-hexenoic acid boils at approximately 163-165 °C .

Physical Chemistry Separation Science Process Engineering

Reactivity and Synthetic Utility: A Unique Terpene and Pharmaceutical Intermediate

5-Methyl-4-hexenoic acid is specifically cited as a precursor for the synthesis of terpenes and various pharmaceuticals, including cholesterol-lowering drugs, antibiotics, and antihistamines . This is supported by patent literature detailing the preparation of derivatives like 2-isopropenyl-5-methyl-4-hexenoic acid, which is a key intermediate for the synthesis of (±)-Lavandulyl Acetate, a component of lavender oil [1]. In contrast, unsubstituted hexenoic acids like 5-hexenoic acid are primarily used as simple flavoring agents or general synthetic building blocks, lacking the specific steric and electronic properties conferred by the 5-methyl group for these targeted terpene and pharmaceutical pathways .

Organic Synthesis Medicinal Chemistry Terpene Chemistry

Optimal Procurement and Application Scenarios for 5-Methyl-4-hexenoic Acid


Formulation of Dairy, Cheese, and Fruit Flavor Blends

Based on its characterized fatty, fruity, and cheese-like odor profile , 5-methyl-4-hexenoic acid is the scientifically preferred building block for developing natural fruit and dairy flavor compositions. Its distinct aroma, which differs significantly from the green/sweaty notes of unsubstituted hexenoic acid isomers [1][2], allows flavorists to achieve specific dairy and fruit notes without introducing off-flavors. This compound should be prioritized when formulating cheese, butter, and fruit flavors for food and beverage applications.

Synthesis of Terpene Derivatives and Lavender Oil Components

Procurement of 5-methyl-4-hexenoic acid is justified for research and production programs targeting terpenes and specific natural product syntheses. The compound is a documented precursor for terpenes and its derivative, 2-isopropenyl-5-methyl-4-hexenoic acid, is a patented intermediate for (±)-Lavandulyl Acetate, a key component of lavender oil [3]. This established synthetic pathway provides a clear advantage over using unsubstituted hexenoic acids, which lack the required methyl branching for these specific transformations.

Development of Pharmaceutical Intermediates

5-Methyl-4-hexenoic acid is indicated for use in the synthesis of pharmaceuticals, including cholesterol-lowering drugs, antibiotics, and antihistamines . For medicinal chemistry and process chemistry groups exploring these therapeutic areas, this compound offers a structurally defined starting material. Its unique 5-methyl substitution pattern may impart specific steric and electronic properties beneficial for target molecule synthesis, differentiating it from generic, unsubstituted hexenoic acid building blocks.

Process Chemistry Optimization for Alkyl-Substituted Hexenoic Acids

Due to its higher boiling point (217.0±0.0 °C) compared to unsubstituted hexenoic acids (e.g., 5-hexenoic acid: 203-204 °C; (E)-4-hexenoic acid: 163-165 °C) , 5-methyl-4-hexenoic acid requires tailored distillation and purification protocols. Process engineers and procurement specialists must account for these differing physical properties during scale-up to ensure product integrity and yield. This compound serves as a model substrate for developing separation processes specific to methyl-branched unsaturated fatty acids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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